3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C17H14Br2N2O4S and a molecular weight of 502.18 . This compound is characterized by the presence of bromine atoms, a benzoic acid core, and a thioamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves multiple steps, starting with the bromination of a benzoic acid derivative. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the thioamide group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target molecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid include:
3,5-Dibromo-2-hydroxybenzoic acid: This compound shares the dibromo-substituted benzoic acid core but lacks the additional functional groups present in the target compound.
2-Hydroxy-3,5-dibromobenzoic acid: Similar in structure but with a hydroxyl group instead of the carbamothioylamino group.
3,5-Dibromosalicylic acid: Another dibromo-substituted benzoic acid derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
531548-30-8 |
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Molecular Formula |
C17H14Br2N2O4S |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14Br2N2O4S/c1-9-4-2-3-5-13(9)25-8-14(22)20-17(26)21-15-11(16(23)24)6-10(18)7-12(15)19/h2-7H,8H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
YYOOKBDWCJKXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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